molecular formula C7H4FNOS B3006674 5-Fluoro-1,2-benzothiazol-3-one CAS No. 159803-10-8

5-Fluoro-1,2-benzothiazol-3-one

Cat. No.: B3006674
CAS No.: 159803-10-8
M. Wt: 169.17
InChI Key: YQPCUKYPWPUJHS-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-benzothiazol-3-one is a derivative of benzothiazole, a compound known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry Benzothiazoles are characterized by a fused bicyclic structure consisting of a benzene ring and a thiazole ring

Mechanism of Action

Target of Action

5-Fluoro-1,2-benzothiazol-3-one, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s broad-spectrum antibacterial activity.

Mode of Action

The compound interacts with its targets, leading to the inhibition of essential enzymes and proteins. This interaction disrupts the normal functioning of the bacterial cell, leading to its death . The specific mode of action can vary depending on the target enzyme or protein, but generally involves the disruption of critical biochemical processes.

Biochemical Pathways

The affected pathways include DNA replication, cell wall synthesis, protein synthesis, and various metabolic pathways. The inhibition of these pathways disrupts the normal functioning of the bacterial cell, leading to its death . The compound’s broad range of targets allows it to affect multiple pathways simultaneously, enhancing its antibacterial efficacy.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes

Cellular Effects

Benzothiazole derivatives have been shown to have significant biological activities, including anti-cancer, anti-bacterial, and anti-tuberculosis effects . These effects suggest that 5-Fluoro-1,2-benzothiazol-3-one could potentially influence cell function in a similar manner.

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit several enzymes . It’s possible that this compound could exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-benzothiazol-3-one typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminothiophenol with fluorinated carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dioxane, and the use of catalysts like diethylsilane can enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to minimize impurities and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

5-Fluoro-1,2-benzothiazol-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,2-benzothiazol-3-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine substitution enhances its reactivity, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCUKYPWPUJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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